molecular formula C14H21N3O2S B12759044 Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester CAS No. 96804-66-9

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester

Cat. No.: B12759044
CAS No.: 96804-66-9
M. Wt: 295.40 g/mol
InChI Key: JJYYSFZGZQNDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

96804-66-9

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

ethyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C14H21N3O2S/c1-4-19-13(18)10-11-17(16(2)3)14(20)15-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,15,20)

InChI Key

JJYYSFZGZQNDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=S)NC1=CC=CC=C1)N(C)C

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Propanoic Acid Esters

A common initial step is the reaction of a methyl or ethyl propanoate derivative with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent. This converts the ester group into the corresponding hydrazide intermediate, which is crucial for further functionalization.

  • Example: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacted with hydrazine hydrate in ethanol under reflux for 9 hours yields the hydrazide intermediate.

Azide Coupling and Amino Substitution

The hydrazide intermediate can be converted into an azide derivative by reaction with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperature (0 °C). The in situ generated azide is then reacted with primary or secondary amines to form N-alkyl or N-aryl substituted hydrazino derivatives.

  • This method allows the introduction of various amino substituents, including phenylamino groups, by selecting appropriate amines.

Activation of Hydroxyl or Carboxyl Groups

To facilitate coupling reactions, hydroxyl groups on the propanoic acid derivatives can be transformed into better leaving groups such as trichloroacetimidates or acetates by reaction with trichloroacetonitrile or acetic anhydride, respectively, in the presence of catalysts like DBU or DMAP.

  • These activated intermediates undergo nucleophilic substitution or C–C coupling with nucleophiles, enabling structural modifications.

Esterification and Hydrolysis

Esterification of the carboxylic acid group to form ethyl esters can be achieved by standard methods such as Fischer esterification using ethanol and acid catalysts or by transesterification of methyl esters.

Hydrolysis of esters to acids or vice versa is performed under controlled alkaline or acidic conditions, often using KOH or NaOH in aqueous alcohol mixtures at elevated temperatures (e.g., 50–80 °C).

One-Pot Synthesis Approaches

Some advanced methods employ one-pot synthesis strategies where multiple steps such as cyclization, addition, and esterification occur sequentially in a single reaction vessel to improve yield and simplify operations.

  • For example, the preparation of related propionic acid derivatives involves heating cyclopentanone with morpholine, followed by acrylate addition and hydrolysis to yield the target acid and ester with yields ≥90%.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Hydrazinolysis Hydrazine hydrate in ethanol Reflux (~78 °C) 9 hours High yield of hydrazide intermediate
Azide formation NaNO2, HCl in water 0 °C 1 hour Azide intermediate formed in situ
Azide coupling with amines Primary/secondary amines 0 °C 12 hours Formation of N-substituted hydrazino derivatives
Hydroxyl activation Trichloroacetonitrile + DBU or Acetic anhydride + DMAP Room temp (25 °C) 2–4 hours Formation of trichloroacetimidate or acetate intermediates
Ester hydrolysis KOH in 50% aqueous alcohol 78 °C 6 hours Conversion to carboxylic acid
One-pot synthesis (related) Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, acrylate 75–95 °C (reflux) 3–5 hours + 2–4 hours insulation Yield ≥90% for propionic acid and ester

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure of intermediates and final products, showing characteristic chemical shifts for methyl, methylene, hydrazino, and aromatic protons and carbons.
  • The use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitates peptide bond formation between carboxylic acids and amino acid esters, which can be adapted for hydrazino derivatives.
  • The one-pot synthesis method improves industrial feasibility by simplifying the process and increasing yield, reducing the need for intermediate purification steps.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino and phenylamino groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino and phenylamino groups are key functional groups that interact with enzymes and receptors, influencing biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 10374-68-2
  • Molecular Formula: C₁₁H₁₃NO₂S
  • Molecular Weight : 223.29 g/mol
  • Structure: Features an ethyl ester backbone with a 2,2-dimethyl hydrazine group substituted by a phenylamino-thioxomethyl moiety at the β-position .

Physicochemical Properties :

  • Boiling Point : 321.7 ± 44.0 °C (predicted)
  • Density : 1.217 ± 0.06 g/cm³
  • pKa : 10.62 ± 0.70 (predicted)
  • Polar Surface Area (PSA) : 38.33 Ų .

Key Functional Groups :

  • Ethyl ester : Enhances lipophilicity.
  • Thioamide (C=S) : Imparts metal-chelating and nucleophilic reactivity.

Comparison with Structurally Similar Compounds

Propanoic Acid, 3-(Butylamino)-3-thioxo-, Ethyl Ester (CAS 57005-83-1)

  • Molecular Formula: C₉H₁₇NO₂S
  • Molecular Weight : 203.3 g/mol
  • Key Differences: Replaces the phenylamino-hydrazine group with a butylamino-thioxo moiety. Impact: Reduced aromaticity and molecular weight, leading to lower boiling point (predicted) and altered solubility in polar solvents .
  • Applications: Limited data, but the simpler structure suggests use as a synthetic intermediate rather than a bioactive agent.

Propanoic Acid, 2-(Methoxyimino)-3-(Phenylmethoxy)-, Ethyl Ester (CAS 213908-94-2)

  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • Key Differences: Contains methoxyimino and benzyloxy groups instead of thioamide-hydrazine. Impact: Increased polarity (PSA = 61.36 Ų) due to oxygen-rich substituents, enhancing solubility in aqueous media .
  • Reactivity: Likely participates in oxidation reactions due to the imino group, unlike the thioamide in the target compound.

Propanoic Acid, 2-[(2,4-Dinitrophenyl)hydrazono]-, Methyl Ester (CAS 62740-61-8)

  • Molecular Formula : C₁₀H₁₀N₄O₆
  • Molecular Weight : 282.06 g/mol
  • Key Differences :
    • Features a 2,4-dinitrophenyl hydrazone group and methyl ester.
    • Impact : Strong electron-withdrawing nitro groups increase acidity (predicted pKa ~8–9) and reactivity in condensation reactions .
  • Applications : Commonly used in spectrophotometric analysis of carbonyl compounds due to the chromophoric nitro group.

Propanoic Acid, 3-[[2-Amino-2-oxo-1-(Phenylmethyl)ethyl]amino]-3-oxo-, Methyl Ester (CAS 87128-28-7)

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.30 g/mol
  • Key Differences :
    • Contains an amide-linked phenylmethyl group and methyl ester.
    • Impact : Enhanced hydrogen-bonding capacity due to amide groups, improving solubility in polar aprotic solvents .
  • Bioactivity: Potential antimicrobial properties, as seen in related propanoic acid esters .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Predicted Boiling Point (°C) PSA (Ų) Notable Applications
Target Compound (10374-68-2) C₁₁H₁₃NO₂S 223.29 Thioamide, Hydrazine, Phenyl 321.7 38.33 Synthetic intermediate, Chelation
3-(Butylamino)-3-thioxo- (57005-83-1) C₉H₁₇NO₂S 203.3 Butylamino, Thioamide ~300 (predicted) 38.33 Intermediate
2-(Methoxyimino)-3-(Phenylmethoxy)- (213908-94-2) C₁₃H₁₇NO₄ 251.28 Methoxyimino, Benzyloxy ~350 (predicted) 61.36 Oxidation studies
2-[(2,4-Dinitrophenyl)hydrazono]- (62740-61-8) C₁₀H₁₀N₄O₆ 282.06 Dinitrophenyl, Hydrazone >350 136.97 Analytical chemistry
3-[[2-Amino-2-oxo-1-(Phenylmethyl)ethyl]amino]- (87128-28-7) C₁₄H₁₇N₃O₃ 275.30 Amide, Phenylmethyl ~330 (predicted) 85.58 Antimicrobial research

Biological Activity

Propanoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Specifically, Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester (CAS Number: 96804-18-1) has been explored for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its structural features, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H17_{17}N3_3O3_3
  • SMILES : CN(C)N(CCC(=O)O)C(=O)NC1=CC=CC=C1

The presence of a thioxomethyl group and a hydrazino moiety suggests potential reactivity that could be exploited for biological activity.

The biological activity of propanoic acid derivatives often involves modulation of enzyme activity, interaction with cellular receptors, and influence on metabolic pathways. For this specific compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives with hydrazine functionalities can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
  • Anticancer Potential : Compounds containing thioxomethyl groups have shown promise in selectively targeting cancer cells by inducing apoptosis or inhibiting proliferation pathways.

Toxicological Profile

A study reported an LD50 value of 2425 mg/kg in mice via intraperitoneal administration, indicating a relatively high threshold for acute toxicity . However, detailed toxicological data remains sparse.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
ToxicityLD50 = 2425 mg/kg (mouse model)

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of propanoic acid derivatives. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.